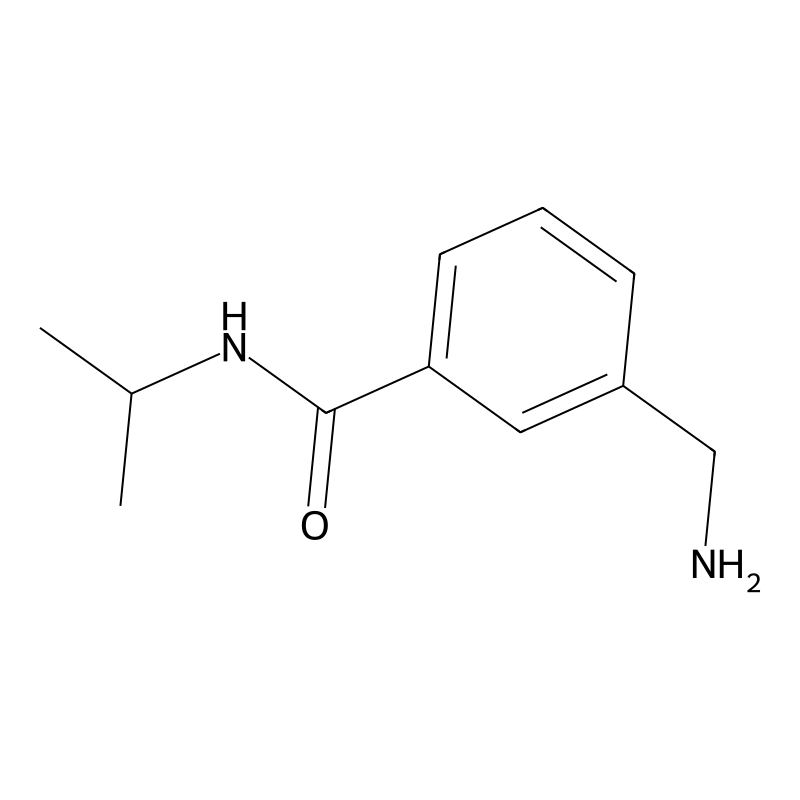

3-(aminomethyl)-N-(propan-2-yl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(Aminomethyl)-N-(propan-2-yl)benzamide is an organic compound characterized by the presence of an aminomethyl group and an isopropyl substituent on the benzamide structure. Its molecular formula is C₁₁H₁₅N₂O, and it has a molecular weight of approximately 191.26 g/mol. The compound features a benzene ring attached to an amide functional group, which is further substituted with an aminomethyl group at the meta position and an isopropyl group at the nitrogen atom of the amide.

Research indicates that compounds similar to 3-(aminomethyl)-N-(propan-2-yl)benzamide exhibit significant biological activities. For example, derivatives of aminomethyl-benzamides have been studied for their inhibitory effects against viral infections such as Ebola and Marburg viruses . The structure-activity relationship (SAR) analysis suggests that modifications in the benzamide structure can enhance potency and selectivity against these viruses.

The synthesis of 3-(aminomethyl)-N-(propan-2-yl)benzamide can be achieved through several methods:

- Direct Amine Substitution: This method involves the reaction of 3-bromomethyl-benzamide with isopropylamine under basic conditions.

- Reductive Amination: The compound can also be synthesized by reducing a corresponding imine formed from benzaldehyde and isopropylamine.

- Alkylation Reactions: Utilizing alkyl halides in conjunction with nucleophilic amines can yield the desired product through nucleophilic substitution mechanisms .

3-(Aminomethyl)-N-(propan-2-yl)benzamide has potential applications in pharmaceutical development due to its biological activity. It may serve as a lead compound for designing antiviral agents targeting filoviruses or other pathogens. Furthermore, its structural characteristics make it suitable for modifications that could enhance its pharmacological properties.

Interaction studies involving 3-(aminomethyl)-N-(propan-2-yl)benzamide often focus on its binding affinity to specific biological targets such as receptors or enzymes involved in disease pathways. For instance, studies on related benzamide compounds have demonstrated their ability to inhibit certain receptors linked to inflammatory responses . Understanding these interactions is crucial for optimizing the compound's therapeutic efficacy.

Several compounds share structural similarities with 3-(aminomethyl)-N-(propan-2-yl)benzamide. Below is a comparison highlighting its uniqueness:

Uniqueness: The positioning of the aminomethyl group at the meta position combined with the isopropyl substitution distinguishes 3-(aminomethyl)-N-(propan-2-yl)benzamide from other similar compounds, potentially influencing its biological activity and interactions.